molecular formula C16H25ClN2Si B1603911 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 918523-59-8

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1603911
CAS RN: 918523-59-8
M. Wt: 308.92 g/mol
InChI Key: SIDGDEYVMHHSBJ-UHFFFAOYSA-N
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Description

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-CTIPS, is a novel heterocyclic compound which has recently gained attention for its potential applications in scientific research. 5-CTIPS has unique properties, such as its low toxicity and high solubility, which make it an ideal candidate for use in a variety of laboratory experiments and research.

Scientific Research Applications

Synthesis of Heterocycles

The synthesis of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines involves condensation of 5-aminopyrazoles with cyclic β-keto esters, followed by cyclization, treating with phosphorous oxychloride. This pathway demonstrates the utility of related pyrrolopyridine derivatives in constructing complex heterocyclic frameworks, which are of interest in medicinal chemistry and materials science (R. Toche et al., 2008).

Catalytic Activity

Molybdenum(VI)-pyrazolylpyridine complexes have been investigated for their catalytic activity in olefin epoxidation. These studies highlight the potential of pyrrolopyridine derivatives in catalysis, offering insights into their reactivity and the development of new catalysts (A. Coelho et al., 2011).

Material Science

In material science, pyrrolopyridine derivatives are explored for their electrochromic and electrochemical properties. For instance, poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives bearing pyridinyl and phenanthroline moieties exhibit significant electroactivity and robust electrochromic properties, making them suitable for applications in smart windows and displays (Jaeyoung Hwang et al., 2010).

Photophysical Properties

The effect of substituents on the photophysical properties of pyrazolopyridine annulated heterocycles has been studied, with findings relevant to the design of fluorescent materials. This research underscores the importance of chemical modifications on the luminescent properties of pyrrolopyridine-based compounds, which could be beneficial in the development of new optical materials and sensors (Shivaraj P. Patil et al., 2011).

properties

IUPAC Name

(5-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDGDEYVMHHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640130
Record name 5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918523-59-8
Record name 5-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-bromo-1-triisopropylsilyl-7-azaindole (2, 1.60 g, 4.53 mmol, prepared as described in Example 4) in tetrahydrofuran (50.0 mL), under an atmosphere of nitrogen at −78° C., was added tert-butyllithium (1.70 M in hexane, 6.12 mL). The reaction was stirred for 1 hour, followed by addition of hexachloroethane (1.29 g, 5.43 mmol). The reaction was stirred for 3 hours, poured into water, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to give the crude compound (5, 1.60 g). MS (ESI)[M+H+]+=309.3.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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